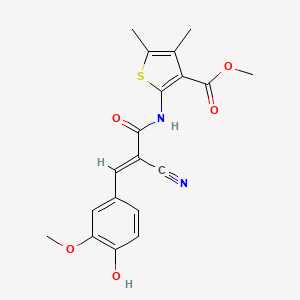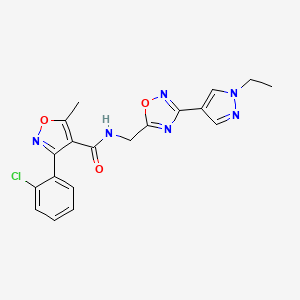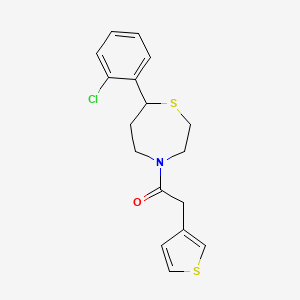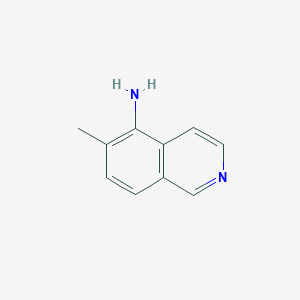
(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Unfortunately, specific information on the chemical reactions of this compound was not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties can be determined experimentally or predicted using computational methods. Unfortunately, specific information on the physical and chemical properties of this compound was not found in the search results .Applications De Recherche Scientifique
Corrosion Inhibition
A study explored the synthesis and characterization of new acrylamide derivatives, including those similar in structure to the specified compound, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated significant effectiveness as corrosion inhibitors, showcasing potential in materials science for protecting metals against corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Synthesis of Pyrimidine Derivatives
Another research avenue involves the synthesis of pyrimidine derivatives through the reaction of similar ketene dithioacetals with amides. This process highlights the compound's utility in creating polyfunctionalized pyrimidines, which have numerous applications in pharmaceuticals and agrochemicals (S. Kohra et al., 1988).
Antioxidant and Anti-inflammatory Activities
The synthesis and evaluation of novel compounds, specifically ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were studied for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds, closely related to the specified molecule, showed promising antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (K. Madhavi & G. Sreeramya, 2017).
Photochemical and Thermal Addition Reactions
Research on the photochemical and thermal addition reactions of similar acrylate compounds has provided insights into their reactivity and potential applications in organic synthesis. These studies offer valuable information on the stereochemical outcomes of reactions under different conditions, which could be useful in the design and synthesis of novel organic compounds (M. Somei et al., 1977).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-10-11(2)27-18(16(10)19(24)26-4)21-17(23)13(9-20)7-12-5-6-14(22)15(8-12)25-3/h5-8,22H,1-4H3,(H,21,23)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLPHLJOZJNFMJ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)
![N-(4-ethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2681356.png)
![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)


![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)

![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)